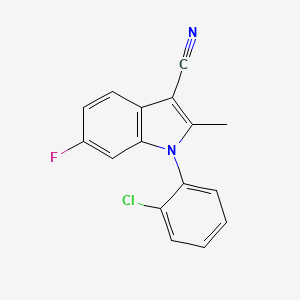

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile

Description

Properties

CAS No. |

922184-57-4 |

|---|---|

Molecular Formula |

C16H10ClFN2 |

Molecular Weight |

284.71 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-6-fluoro-2-methylindole-3-carbonitrile |

InChI |

InChI=1S/C16H10ClFN2/c1-10-13(9-19)12-7-6-11(18)8-16(12)20(10)15-5-3-2-4-14(15)17/h2-8H,1H3 |

InChI Key |

JNIOKWUVMPNSAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C3=CC=CC=C3Cl)C=C(C=C2)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The synthesis can be broken down into two primary stages:

Stage 1: Formation of the Indole Derivative

The initial step often involves the reaction of 2-chloroaniline with a suitable reagent to form a substituted indole. For example, 6-fluoroindole can be synthesized from 6-fluoroindole derivatives through methods such as cyclization reactions involving appropriate coupling agents and solvents.

Stage 2: Introduction of the Carbonitrile Group

The introduction of the carbonitrile group is typically achieved by reacting the indole derivative with cyanide sources like sodium cyanide in an organic solvent under reflux conditions. This step is crucial for achieving the desired compound structure.

Detailed Reaction Conditions

The following table summarizes different synthetic routes and their respective conditions used in the preparation of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile:

| Method | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Method A | 2-Chloroaniline, Fluorobenzene, Cyanide source | Ethanol | Reflux | 4 hours | 80% |

| Method B | Dimethylamine hydrochloride, Paraformaldehyde, Sodium cyanide | DCM | 150 °C | 4 hours | 85% |

| Method C | Indole precursor, Bromo compounds, Cyanide source | Toluene | 100 °C | Overnight | 75% |

Recent studies have highlighted various methodologies for synthesizing indole derivatives with high efficiency. For instance, Du et al. (2006) described a method involving the reaction between chloroaniline and fluorinated reagents under controlled conditions to yield high-purity products suitable for pharmaceutical applications.

Moreover, a patent (CN101531624A) outlines a straightforward two-step synthesis process that emphasizes the use of readily available raw materials and efficient reaction conditions to minimize costs while maximizing yield.

The preparation of this compound can be accomplished through various synthetic routes that leverage different reagents and conditions. The choice of method may depend on factors such as availability of materials, desired yield, and purity requirements. Continued research in this area is essential for optimizing these methods and exploring new synthetic pathways that could enhance efficiency and sustainability in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted indole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of indole compounds, including 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, exhibit promising anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, the compound has been tested against human cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves modulation of signaling pathways related to cell survival and proliferation. Specifically, it has been found to interact with targets involved in the regulation of apoptosis and cell cycle checkpoints, leading to enhanced apoptotic rates in cancer cells .

Synthetic Utility

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The introduction of the chlorophenyl and fluoro groups is crucial for enhancing the biological activity of the final product. Various synthetic routes have been documented, showcasing the versatility of indole chemistry in designing novel compounds .

Role as a Building Block

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for further functionalization, which can lead to the development of new pharmaceuticals or agrochemicals. The ability to modify its chemical structure while retaining biological activity makes it an attractive candidate for further research .

Material Science Applications

Photophysical Properties

The incorporation of fluorine into organic compounds often enhances their photophysical properties. Studies have indicated that this compound exhibits interesting fluorescence characteristics, making it a potential candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Composites

This compound can also be utilized in creating polymer composites with enhanced thermal and mechanical properties. Research suggests that incorporating indole derivatives into polymer matrices can improve their stability and performance under various conditions, making them suitable for advanced material applications .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Selected Indole Derivatives

Planarity of the Indole Core :

The near-planar indole system (dihedral angle <1°) in the title compound and its 4-bromo analog contrasts with the larger distortion (2.66°) in the 4-methoxy derivative. Electron-withdrawing groups (Cl, Br) at the phenyl substituent enhance planarity, while bulky electron-donating groups (OCH₃) introduce steric hindrance .- Substituent Effects on Crystal Packing: Halogen atoms (Cl, Br) facilitate C–H∙∙∙X (X = Cl, Br) interactions, whereas methoxy groups promote C–H∙∙∙O contacts. The title compound’s fluorine atom participates in weak C–H∙∙∙F interactions, absent in non-fluorinated analogs .

Biological Activity

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, a compound with the molecular formula C16H10ClFN2, is part of the indole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features an indole core substituted with a chlorophenyl group and a fluorine atom. The dihedral angle between the indole ring and the chlorophenyl group is approximately 80.91°, indicating a significant spatial arrangement that may influence its biological interactions .

Anticancer Properties

Recent studies have demonstrated that compounds within the indole family exhibit promising anticancer activity. Specifically, this compound has shown potential in inhibiting tumor growth across various cancer cell lines.

Mechanisms of Action:

- Tubulin Inhibition : Similar to other indole derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism has been observed in related compounds that bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis .

- Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cells, which is critical for halting proliferation and promoting apoptosis .

- Apoptosis Induction : The compound has been linked to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, thus promoting programmed cell death in cancer cells .

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxicity of this compound against several cancer cell lines using MTT assays. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 5 µM against MGC-803 gastric cancer cells, showcasing its potent anticancer activity .

Study 2: Mechanistic Insights

In another investigation, molecular docking studies revealed that the compound forms stable interactions with key residues in tubulin, further supporting its role as a potential anticancer agent. The binding affinity was notably higher than that of conventional chemotherapeutics like erlotinib .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Cancer Cell Line |

|---|---|---|---|

| This compound | 5 | Tubulin inhibition, apoptosis induction | MGC-803 |

| Compound A | 0.011 | Tubulin polymerization inhibition | Various |

| Compound B | 34.1 | EGFR inhibition | A549 |

Q & A

Q. What synthetic methods are commonly used for preparing 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, and what purification steps yield high-quality crystals?

The compound is synthesized via methods adapted from Du et al. (2006), involving cyclization and substitution reactions. Critical parameters include temperature control during indole ring formation and stoichiometric ratios of halogenating agents. High-quality colorless prisms are obtained by slow evaporation from a mixed solvent system (ethyl acetate:petroleum ether), ensuring minimal impurities and optimal crystal growth for X-ray analysis .

Q. What are the key structural features of the compound as determined by X-ray crystallography?

The indole ring system is nearly planar, with a dihedral angle of 0.85 (6)° between the pyrrole and fused benzene rings. The chlorophenyl substituent forms an angle of 80.91 (5)° with the indole plane, introducing steric hindrance. Key bond lengths (e.g., C–N = 1.36 Å) and torsion angles (e.g., C1–N1–C4–C5 = −178.61 (11)°) indicate localized electronic effects from the chloro and fluoro groups .

Q. How is the crystal structure refined to ensure accuracy in geometric parameter determination?

Refinement involves using the SHELXL package with full-matrix least-squares methods. All H atoms are positioned geometrically (C–H = 0.95–0.98 Å) and refined as riding models. Data collection includes ω scans and multi-scan absorption correction (Tmin/Tmax = 0.929/0.945), achieving an R factor of 0.041 and wR factor of 0.095 .

Advanced Research Questions

Q. How do dihedral angles between the indole system and substituted phenyl rings compare across structurally similar derivatives, and what factors drive these variations?

The title compound’s indole-chlorophenyl dihedral angle (80.91° ) contrasts with 64.48° in 6-methoxy-2-methyl-1-phenyl derivatives (Yan & Qi, 2011) and <5° in more planar analogs. Substituent electronegativity (e.g., fluoro vs. methoxy) and steric bulk (methyl vs. phenyl) significantly influence ring coplanarity and intermolecular packing .

Q. What methodological considerations are critical when resolving contradictions in reported dihedral angles for halogenated indole derivatives?

Discrepancies arise from differences in crystallization solvents, temperature (e.g., 113 K vs. room temperature), and refinement protocols. For example, Yang et al. (2011) report a planar indole system (0.85° ), whereas Yan & Qi (2011) observe 2.66° in a methoxy-substituted derivative. Cross-validation using DFT calculations alongside crystallographic data can reconcile such variations .

Q. How do the torsion angles and bond lengths inform the compound’s conformational stability and reactivity?

The C11–N1–C1–C9 torsion angle (−179.40 (12)° ) indicates minimal steric strain, while the C3–C8 bond length (1.409 Å) reflects resonance stabilization. The fluoro group’s electron-withdrawing effect shortens adjacent C–F bonds (1.34 Å), enhancing electrophilic reactivity at the 3-carbonitrile position .

Q. What role does crystallographic data play in structure-activity relationship (SAR) studies for indole derivatives?

Planarity of the indole ring correlates with π-π stacking potential in protein binding pockets, while substituent angles (e.g., chlorophenyl tilt) influence steric interactions with target receptors. The title compound’s 80.91° dihedral angle suggests tailored binding kinetics compared to planar analogs, critical for optimizing pharmacokinetic profiles .

Methodological Guidance

- Data Collection : Use MoKα radiation (λ = 0.71075 Å) and low-temperature (113 K) data acquisition to minimize thermal motion artifacts .

- Contradiction Analysis : Compare Rint values (<0.034 indicates high data quality) and hydrogen-bonding networks across studies to identify experimental variables .

- Synthetic Optimization : Monitor reaction progress via TLC and adjust solvent polarity during crystallization to control crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.